methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride
Description
This compound is a structurally complex molecule featuring a pyrroloindole core substituted with bromomethyl, methylpiperazine-carbonyloxy, and trimethoxyindole-carbonyl groups. Its hydrochloride salt form enhances solubility for pharmacological applications. The bromomethyl group serves as a reactive site for further derivatization, while the 4-methylpiperazine moiety may improve pharmacokinetic properties, such as blood-brain barrier penetration .
Properties
CAS No. |
134106-80-2 |
|---|---|
Molecular Formula |
C32H37BrClN5O8 |
Molecular Weight |
735.0 g/mol |
IUPAC Name |
methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H36BrN5O8.ClH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H |
InChI Key |
LXRTZQKDZOKJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride involves multiple stepsCommon reagents used in these reactions include brominating agents, methylating agents, and carbonylating agents . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate; hydrochloride (CAS Number: 154889-68-6) is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its chemical properties, biological activities, and potential therapeutic uses.
Anticancer Potential
Research indicates that compounds similar to methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate exhibit significant anticancer properties. The indole and pyrroloindole moieties are known to interact with various biological targets involved in cancer progression .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological applications. Compounds containing piperazine derivatives have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders .
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibiotics or antimicrobial agents .
Case Studies and Research Findings
Several studies highlight the compound's efficacy in various biological assays:
- Anticancer Studies : A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms .
- Neuropharmacological Research : Research indicated that piperazine-containing compounds could modulate serotonin receptors, which are crucial in treating depression and anxiety disorders .
- Antimicrobial Testing : In vitro tests showed that certain derivatives exhibited significant inhibition of bacterial growth, indicating their potential as novel antimicrobial agents .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant inhibition of cancer cell lines |
| Neuropharmacological | Modulation of serotonin receptors |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, leading to different biological effects . The exact mechanism depends on the specific functional groups attached to the indole core and their interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole/Pyrroloindole Scaffolds
Compounds sharing the pyrroloindole or indole backbone often exhibit similar biological targets. For example:
- Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (): While lacking the bromomethyl and piperazine groups, this compound’s imidazopyridine core shares electronic similarities with pyrroloindole systems. Its nitrophenyl substituent enhances π-π stacking with aromatic residues in enzymes, a feature absent in the target compound .
- 5-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)-1H-Indole Derivatives (): These compounds prioritize pyrimidine-indole hybridization for kinase inhibition. The target molecule’s methylpiperazine group may confer distinct solubility and selectivity profiles compared to pyridinylpyrimidine-based analogues .
Functional Group Comparison
- Bromomethyl vs. However, brominated derivatives may exhibit greater metabolic instability .
- 4-Methylpiperazine vs. Morpholine or Piperidine : Piperazine’s basicity (pKa ~9.5) improves aqueous solubility at physiological pH compared to morpholine (pKa ~7.4). This difference impacts tissue distribution and clearance rates .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate; hydrochloride (CAS Number: 154889-68-6) is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C32H36BrN5O8 |
| Molecular Weight | 698.561 g/mol |
| Density | 1.53 g/cm³ |
| Boiling Point | 879.2 ºC |
| Flash Point | 485.5 ºC |
| LogP | 4.595 |
Methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate exhibits its biological activity primarily through inhibition of specific enzymatic pathways and interaction with cellular receptors. Notably, it has been identified as a derivative of duocarmycin B2, which is known for its potent antineoplastic properties.
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : Studies have shown that the compound can induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
Inhibition of Enzymatic Activity
The compound has also been noted for its ability to inhibit dihydropteridine reductase (DHPR), an enzyme critical in the biosynthesis of neurotransmitters such as dopamine and serotonin. This inhibition may contribute to neuroprotective effects in models of neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : In a study published in Cancer Research, methyl 8-(bromomethyl)-2-methyl... was evaluated for its antitumor efficacy against human tumor xenografts in mice. The results showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent .
- Neuroprotective Effects : A study focused on the neuroprotective properties of the compound demonstrated that it could mitigate neuronal damage induced by oxidative stress in vitro. This effect was attributed to its antioxidant properties and modulation of signaling pathways involved in cell survival .
Pharmacokinetics
The pharmacokinetic profile of the compound includes high solubility and favorable absorption characteristics due to its semi-synthetic nature. Its Lipophilicity (LogP value) indicates good membrane permeability, which is essential for effective drug delivery.
Safety and Toxicology
Preliminary toxicological assessments suggest that methyl 8-(bromomethyl)-2-methyl... has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Basic: What synthetic strategies are recommended for this compound, given its complex polycyclic and multifunctional structure?
Answer:
Synthesis should prioritize modular approaches to address steric hindrance and reactive group compatibility. Key steps include:
- Fragment coupling : Separate synthesis of indole-pyrroloindole and piperazine-carboxylate moieties, followed by coupling via bromomethyl or carbonyloxy linkers. Evidence from similar indole-pyrrolo systems suggests using palladium-catalyzed cross-coupling for aryl-aryl bonds .
- Protection/deprotection : Use orthogonal protecting groups (e.g., Boc for amines, trimethylsilyl for hydroxyls) to prevent undesired side reactions during bromomethylation or acylation steps .
- Stepwise characterization : Intermediate purification via flash chromatography and LC-MS monitoring to confirm structural fidelity at each stage .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : 1D H/C NMR for backbone assignment, 2D COSY/HSQC to resolve overlapping signals in polycyclic regions. Compare with analogous indole-pyrroloindole systems .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect halogen (Br, Cl) isotopic patterns .
- X-ray crystallography : If single crystals are obtainable, resolve non-covalent interactions (e.g., piperazine-carboxylate hydrogen bonding) to validate stereochemistry .
- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stress conditions (e.g., thermal, pH variations) .
Advanced: How can heuristic algorithms optimize reaction conditions for improving yield and selectivity?
Answer:
Heuristic methods like Bayesian optimization or Design of Experiments (DoE) can systematically explore parameter spaces:
- Variable screening : Test factors such as temperature, solvent polarity, catalyst loading, and reaction time. For example, Bayesian optimization outperformed manual tuning in similar diazomethane syntheses .
- Response surface modeling : Use central composite designs to identify nonlinear interactions between variables (e.g., excess reagent ratios to suppress bromomethyl hydrolysis) .
- Real-time analytics : Integrate inline FTIR or Raman spectroscopy for rapid feedback on reaction progress, enabling dynamic adjustments .
Advanced: What role do non-covalent interactions play in stabilizing the compound’s supramolecular assembly?
Answer:
Non-covalent forces (e.g., hydrogen bonds, π-π stacking) influence crystallinity and solubility:
- Hydrogen bonding : The 4-methylpiperazine-1-carbonyloxy group may form intramolecular H-bonds with adjacent indole NH or methoxy groups, stabilizing the folded conformation .
- π-Stacking : The indole-pyrroloindole core likely participates in intermolecular stacking, affecting aggregation in solution. Computational tools (e.g., DFT) can model these interactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may disrupt H-bonding networks, while non-polar solvents enhance crystallization. Solvent screening via MD simulations is advised .
Advanced: How can computational modeling predict the compound’s reactivity and degradation pathways?
Answer:
- DFT calculations : Map reaction coordinates for hydrolysis-prone sites (e.g., ester or bromomethyl groups). For example, methyl carboxylate hydrolysis is pH-dependent and can be modeled via transition-state theory .
- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and stability. MD studies on similar indole derivatives revealed methoxy groups enhance aqueous solubility via H-bonding .
- Machine learning (ML) : Train models on existing indole-pyrroloindole datasets to predict regioselectivity in electrophilic substitutions (e.g., bromination) .
Advanced: What strategies mitigate instability during storage or biological assays?
Answer:
- Lyophilization : Store as a lyophilized hydrochloride salt to minimize hydrolysis. Pre-lyophilization buffering (pH 4–5) can stabilize the ester group .
- Light protection : The indole core is photosensitive; use amber vials and argon atmospheres to prevent radical degradation .
- Excipient screening : Co-formulate with cyclodextrins or surfactants to reduce aggregation in aqueous media. Thermal analysis (DSC/TGA) can identify compatible stabilizers .
Advanced: How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies?
Answer:
- Fragment libraries : Test truncated analogs (e.g., indole-pyrroloindole or piperazine fragments) to identify critical pharmacophores. HTS platforms with fluorescence polarization detect binding to targets like kinase domains .
- Microscale synthesis : Use flow chemistry to generate analogs with varied substituents (e.g., methoxy vs. ethoxy groups). Automated LC-MS purification ensures rapid SAR data generation .
- Cryo-EM/XFEL : For macromolecular targets, resolve binding modes at near-atomic resolution to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
